molecular formula C27H31NO7 B264376 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B264376
M. Wt: 481.5 g/mol
InChI Key: NLVKVNUMUMLGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key player in the innate immune response, and its dysregulation has been implicated in a variety of inflammatory diseases. Therefore, TAK-242 has potential therapeutic applications in the treatment of these diseases.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, this compound has been shown to have a beneficial effect on the cardiovascular system by reducing the production of reactive oxygen species and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is its selectivity for TLR4 signaling, which allows for targeted inhibition of the immune response. However, this compound has a relatively short half-life, which can limit its efficacy in vivo. In addition, the optimal dosage and administration route for this compound have not been fully established.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area is the investigation of the synergistic effects of this compound with other drugs, such as antibiotics and immunomodulatory agents. Additionally, the therapeutic potential of this compound in other inflammatory diseases, such as asthma and multiple sclerosis, could be explored.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide was first synthesized by Takeda Pharmaceutical Company Limited in 2006. The synthesis involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 2-bromoethylamine hydrobromide, which eventually leads to the formation of this compound. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, arthritis, and colitis. In addition, this compound has been shown to have a synergistic effect with antibiotics in the treatment of bacterial infections.

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C27H31NO7/c1-16-12-24(30)34-26-18-8-10-27(2,3)35-20(18)14-22(25(16)26)33-15-23(29)28-11-9-17-6-7-19(31-4)21(13-17)32-5/h6-7,12-14H,8-11,15H2,1-5H3,(H,28,29)

InChI Key

NLVKVNUMUMLGLR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.